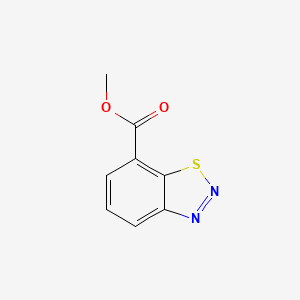

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

Übersicht

Beschreibung

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester is a chemical compound that belongs to the benzothiadiazole family. This compound is known for its aromatic structure, which consists of a benzene ring fused to a thiadiazole ring. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry .

Vorbereitungsmethoden

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester can be synthesized through several methods:

Diazotisation Reaction: This method involves the diazotisation of 2-aminothiophenol or its disulfide with sodium nitrite.

Industrial Production: The industrial production of this compound typically involves the hydrolysis of the thioester group to form the corresponding carboxylic acid, followed by conversion to the methyl ester.

Analyse Chemischer Reaktionen

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to its aromatic nature.

Common Reagents and Conditions: Common reagents include sodium nitrite for diazotisation and disulfur dichloride for the Herz reaction.

Major Products: The major products formed from these reactions include various benzothiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester involves its role as a plant activator. It induces systemic acquired resistance in plants by activating their defense mechanisms. This is achieved through the inactivation of catalases and ascorbate peroxidases, leading to an increase in hydrogen peroxide levels in treated tissues .

Vergleich Mit ähnlichen Verbindungen

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester can be compared with other similar compounds:

1,2,3-Benzothiadiazole: This compound is the parent structure and shares similar chemical properties.

2,1,3-Benzothiadiazole: Another isomer with different chemical properties and applications.

Acibenzolar-S-methyl: A derivative used as a fungicide with systemic acquired resistance-inducing properties.

These comparisons highlight the unique properties and applications of this compound, particularly its role in plant defense mechanisms and its potential in various scientific research fields.

Biologische Aktivität

1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester (commonly referred to as BTH) is a compound recognized for its significant biological activities, particularly in the context of plant defense mechanisms. This article explores its biological activity, including its mechanisms of action, applications in agriculture and medicine, and relevant research findings.

Overview of this compound

BTH belongs to the benzothiadiazole family and is characterized by an aromatic structure comprising a benzene ring fused to a thiadiazole ring. It is typically synthesized through various methods such as diazotisation reactions and the Herz reaction. The compound appears as a colorless solid soluble in organic solvents and has gained attention for its potential applications in both scientific research and industry.

BTH acts primarily as a plant activator , inducing systemic acquired resistance (SAR) in plants. This activation enhances the plant's defense mechanisms against pathogens by increasing hydrogen peroxide levels through the inactivation of catalases and ascorbate peroxidases. This mechanism not only strengthens plant immunity but also promotes resistance to various fungal infections .

1. Antifungal Properties

BTH exhibits notable antifungal activity. Research indicates that it can effectively protect crops against fungal pathogens such as Erysiphe cichoracearum and Colletotrichum lagenarium. Its efficacy has been demonstrated in various studies where BTH was applied to crops like cucumber and rice .

2. Plant Activator

As a plant activator, BTH enhances the expression of defense-related genes and enzymes in treated plants. This includes the upregulation of phenylalanine ammonia-lyase (PAL), which is crucial for synthesizing phytoalexins—antimicrobial compounds produced by plants in response to stress .

Research Findings

Recent studies have focused on the synthesis of novel derivatives of BTH that enhance its biological activity. For instance, derivatives containing specific functional groups have shown improved protective effects against pathogens compared to BTH itself .

Case Study: Tomato Resistance Induction

A study investigated the effects of BTH on tomato plants (Solanum lycopersicum), demonstrating that its application significantly improved resistance against certain diseases while enhancing antioxidant properties. The results indicated that BTH treatment led to increased levels of antioxidants within the plants, contributing to their overall health and resilience .

Comparative Analysis with Similar Compounds

To understand the unique properties of BTH, it can be compared with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3-Benzothiadiazole | Parent structure without carboxylic acid | Basic structure with limited biological activity |

| Acibenzolar-S-methyl | A derivative with systemic acquired resistance-inducing properties | Used widely as a fungicide |

| 2,1,3-Benzothiadiazole | Isomer with different chemical properties | Exhibits varied reactivity |

This table highlights how BTH stands out due to its specific mechanism of action and effectiveness as a plant activator.

Eigenschaften

IUPAC Name |

methyl 1,2,3-benzothiadiazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIIHNPMMCYAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178298 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23621-08-1 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023621081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.